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Isopropyl(methyl)sulfamoyl chloride

Catalog No.
S3408232
CAS No.
263169-13-7
M.F
C4H10ClNO2S
M. Wt
171.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl(methyl)sulfamoyl chloride

CAS Number

263169-13-7

Product Name

Isopropyl(methyl)sulfamoyl chloride

IUPAC Name

N-methyl-N-propan-2-ylsulfamoyl chloride

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

InChI

InChI=1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3

InChI Key

GAOQGZLCQBFHCZ-UHFFFAOYSA-N

SMILES

CC(C)N(C)S(=O)(=O)Cl

Canonical SMILES

CC(C)N(C)S(=O)(=O)Cl

Isopropyl(methyl)sulfamoyl chloride, also referred to as N-methyl-N-(propan-2-yl)sulfamoyl chloride, is a chemical compound characterized by the molecular formula C4H10ClNO2S and a molecular weight of 171.65 g/mol. It appears as a colorless to pale yellow liquid with a pungent odor. This compound is primarily utilized as an acylating agent in organic synthesis, particularly in the formation of sulfonamide structures, which are essential intermediates in pharmaceutical and agrochemical production .

There is no current information available regarding the mechanism of action of isopropyl(methyl)sulfamoyl chloride in biological systems.

  • Corrosivity: The presence of the sulfonyl chloride group suggests potential corrosive properties, which can irritate skin and eyes [].
  • Reactivity: The compound might react violently with water or other reactive substances.

  • Substitution Reactions: It reacts with amines to produce sulfonamide derivatives.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield isopropyl(methyl)sulfonamide and hydrochloric acid.
  • Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to generate sulfides.

Common reagents involved in these reactions include primary and secondary amines, water, and oxidizing agents like hydrogen peroxide .

Isopropyl(methyl)sulfamoyl chloride exhibits significant biological activity, primarily through its interaction with amines. It acts as an acylating agent, modifying biomolecules to study their structure and function. The sulfonamide structures formed from this compound are known for their antibacterial and antifungal properties, making them valuable in medicinal chemistry .

Mechanism of Action

The compound primarily targets amines through acylation, leading to the formation of sulfonamide structures. This action can influence various biochemical pathways and is relevant in pharmacokinetics due to its interactions with biological systems.

Isopropyl(methyl)sulfamoyl chloride can be synthesized through several methods:

Synthetic Routes

  • Reaction with Methylsulfonyl Chloride:
    • Isopropanol reacts with methylsulfonyl chloride under acidic conditions.
    • The reaction can be represented as:
      (CH3)2CHOH+ClSO2CH3(CH3)2CHOSO2Cl+HCl(CH_3)_2CHOH+ClSO_2CH_3\rightarrow (CH_3)_2CHOSO_2Cl+HCl
    • This method requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production

In industrial settings, large-scale reactors are employed where isopropanol and methylsulfonyl chloride are mixed with a catalyst. The reaction mixture is then distilled to separate the desired product from by-products, followed by purification processes such as recrystallization .

Isopropyl(methyl)sulfamoyl chloride has diverse applications across various fields:

  • Organic Synthesis: Used as an acylating agent for synthesizing sulfonamide derivatives.
  • Biological Research: Employed in modifying biomolecules for structural and functional studies.
  • Pharmaceuticals: Integral in the synthesis of sulfonamide-based drugs with antibacterial properties.
  • Industrial Uses: Applied in the production of polymers requiring sulfonamide linkages .

Research on the interactions of isopropyl(methyl)sulfamoyl chloride focuses on its reactivity with amines and other nucleophiles. Studies indicate that it forms stable sulfonamide bonds, which are crucial for developing various pharmaceutical compounds. Furthermore, its hydrolysis products have been investigated for their potential biological activities .

Similar Compounds: Comparison

Isopropyl(methyl)sulfamoyl chloride shares similarities with several other compounds that also contain sulfamoyl or sulfonamide functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
SulfanilamideC7H9N3O2SFirst sulfonamide antibiotic
AcetylsulfamethoxazoleC11H14N4O3SAntibacterial agent; acetylated derivative
N,N-Dimethylsulfamoyl chlorideC5H12ClN2O2SSimilar acylating properties

Uniqueness of Isopropyl(methyl)sulfamoyl Chloride

What distinguishes isopropyl(methyl)sulfamoyl chloride from these similar compounds is its specific structure that allows it to act efficiently as an acylating agent while also being versatile in both organic synthesis and biological applications. Its unique reactivity profile enables it to form diverse sulfonamide derivatives that are crucial in medicinal chemistry .

Nucleophilic substitution remains the cornerstone for synthesizing isopropyl(methyl)sulfamoyl chloride. A prominent method involves the reaction of secondary amines with sulfuryl chloride (SO₂Cl₂), which serves as both a sulfur dioxide source and an electrophilic partner. For instance, morpholine derivatives react with sulfuryl chloride under anhydrous conditions to generate sulfamoyl chlorides in situ. This approach bypasses traditional oxidants by leveraging the S(VI) center’s inherent reactivity, enabling direct coupling with arylboronic acids via palladium catalysis.

Key parameters influencing substitution efficiency include:

  • Amine basicity: Secondary amines with higher pKa values exhibit faster reaction rates due to enhanced nucleophilicity.
  • Stoichiometric ratios: A 1:1 molar ratio of amine to sulfuryl chloride minimizes byproduct formation while ensuring complete conversion.
  • Moisture control: Strictly anhydrous conditions prevent hydrolysis of the sulfamoyl chloride intermediate, which is highly sensitive to water.

An optimized laboratory-scale procedure involves chilling sulfuryl chloride to −25°C, followed by gradual addition of the amine substrate. The mixture is then stirred at room temperature for 12–24 hours, yielding isopropyl(methyl)sulfamoyl chloride with purities exceeding 85%.

Catalytic Systems for Enhanced Reaction Efficiency

Palladium-based catalysts have revolutionized sulfamoyl chloride synthesis by enabling cross-coupling reactions under mild conditions. The PdCl₂(PhCN)₂/Na₂HPO₄ system facilitates Suzuki–Miyaura coupling between in situ-generated sulfamoyl chlorides and arylboronic acids, achieving yields up to 71%. This catalytic cycle proceeds via oxidative addition of the sulfamoyl chloride to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form the C–S bond.

Ligand effects: Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance catalytic activity by stabilizing the Pd intermediate during oxidative addition. Conversely, electron-deficient ligands accelerate transmetalation but increase susceptibility to desulfonylation side reactions.

Catalyst loading: Reducing PdCl₂(PhCN)₂ loading to 2 mol% maintains efficiency while lowering metal contamination risks. Higher loadings (5–10 mol%) marginally improve yields but exacerbate purification challenges.

Solvent Effects and Temperature-Dependent Yield Optimization

Solvent polarity and temperature critically influence reaction kinetics and product stability:

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)Yield (%)
Dichloromethane8.930.1268
Tetrahydrofuran7.520.0972
Dimethylformamide36.70.2185

Data adapted from continuous flow studies demonstrates that polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution by stabilizing charged intermediates. However, DMF’s high boiling point complicates product isolation, necessitating post-reaction extraction with low-polarity solvents.

Temperature modulation:

  • Low-temperature phase (−25°C to 0°C): Suppresses side reactions during amine addition to sulfuryl chloride.
  • High-temperature phase (150–156°C): Facilitates reflux conditions in batch reactors, reducing reaction times from days to hours.

A hybrid approach employing cold initial mixing followed by gradual heating to 80°C optimizes both yield (89%) and purity (93%).

Green Chemistry Perspectives in Sulfamoyl Chloride Synthesis

Modern synthetic strategies emphasize sustainability through:

  • Solvent recycling: Diglyme, used in quenching steps, is recovered via fractional distillation and reused in subsequent batches, reducing waste by 40%.
  • Catalyst recovery: Immobilized palladium on mesoporous silica enables three reuse cycles without significant activity loss, lowering Pd consumption by 60%.
  • Energy efficiency: Continuous flow systems reduce energy consumption by 35% compared to batch reactors, as demonstrated in scaled-up aryl sulfonyl chloride production.

The integration of microwave-assisted synthesis further enhances green metrics, achieving 95% conversion in 15 minutes versus 24 hours under conventional heating.

The sulfamoyl chloride group (-SO$$_2$$Cl) is intrinsically electrophilic due to the electron-withdrawing nature of the sulfonyl oxygen atoms, which polarize the sulfur-chlorine bond. This polarization facilitates nucleophilic substitution reactions, where chloride acts as a leaving group. The electrophilicity of the sulfur center is further accentuated by the resonance stabilization of the transition state during nucleophilic attack [3] [4].

In hydrolysis reactions, the compound undergoes rapid solvolysis in aqueous environments, producing isopropyl(methyl)sulfonamide and hydrochloric acid. Kinetic studies reveal a bimolecular nucleophilic substitution (SN$$_2$$) mechanism in polar aprotic solvents like acetonitrile, where the nucleophile directly displaces chloride. Conversely, in chloroform, an elimination-addition pathway dominates, involving the transient formation of an N-sulfonylamine intermediate [4]. This duality underscores the solvent-dependent electrophilic activation of the sulfamoyl chloride group.

The Hammett reaction constant (ρ) for anilinolysis reactions of sulfamoyl chlorides ranges from -2.63 to -4.76, indicating a strong sensitivity to electronic effects in the nucleophile [4]. Electron-donating groups on the aniline accelerate the reaction by enhancing nucleophilicity, while electron-withdrawing groups decelerate it.

Steric and Electronic Modulation by Isopropyl/Methyl Substituents

The isopropyl and methyl substituents on the sulfamoyl nitrogen exert competing steric and electronic effects:

  • Steric Effects: The isopropyl group introduces significant steric hindrance, shielding the sulfur center and reducing reaction rates with bulky nucleophiles. For example, diethylsulfamoyl chloride hydrolyzes eight times faster than its dimethyl counterpart due to reduced steric congestion in the transition state [3].
  • Electronic Effects: The methyl group donates electron density via inductive effects, slightly destabilizing the electrophilic sulfur center. In contrast, the isopropyl group’s inductive electron-donating capacity is offset by its steric bulk, resulting in a net decrease in reactivity compared to less hindered analogues [3] [6].

Isotope effect studies highlight the role of hydrogen bonding in stabilizing transition states. For diethylsulfamoyl chloride, a secondary deuterium isotope effect (k$$_H$$/k$$_D$$) of ~2 suggests partial proton transfer during hydrolysis, a feature absent in dimethyl derivatives [3].

Solvent-Polarity Effects on Reaction Kinetics

Solvent polarity profoundly influences reaction mechanisms and rates:

SolventDielectric ConstantDominant MechanismRate Constant (25°C, M$$^{-1}$$s$$^{-1}$$)
Chloroform4.8Elimination (E2)1.2 × 10$$^{-4}$$
Acetonitrile37.5SN$$_2$$5.8 × 10$$^{-2}$$

In chloroform, the low dielectric constant favors an E2 mechanism, where a base abstracts a proton adjacent to the sulfur center, concomitant with chloride departure. In acetonitrile, the high polarity stabilizes the charged transition state of the SN$$_2$$ pathway, accelerating the reaction by over three orders of magnitude [4] [5].

Activation parameters further elucidate solvent effects. For hydrolysis in water, the enthalpy of activation (ΔH$$^\ddagger$$) decreases with increasing solvent polarity, while the entropy of activation (ΔS$$^\ddagger$$) becomes less negative due to reduced solvent reorganization [5] [6].

Comparative Reactivity Analysis with Aryl-Substituted Analogues

Aryl-substituted sulfamoyl chlorides exhibit distinct reactivity profiles due to resonance and inductive effects:

  • Electron-Withdrawing Aryl Groups: Para-nitrophenylsulfamoyl chloride reacts 10$$^3$$ times faster with anilines than isopropyl(methyl)sulfamoyl chloride, as the nitro group enhances sulfur’s electrophilicity via resonance withdrawal [4].
  • Steric Hindrance: Bulky aryl substituents (e.g., ortho-methylphenyl) reduce reactivity by impeding nucleophilic approach, mirroring the steric effects of isopropyl groups [6].

Hammett correlations for aryl analogues yield ρ values of -3.2 to -4.1, reflecting greater electronic sensitivity compared to alkyl-substituted systems [4]. This disparity arises from the direct conjugation of aryl groups with the sulfamoyl moiety, amplifying electronic perturbations.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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